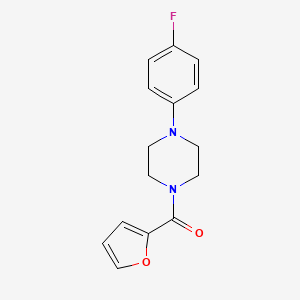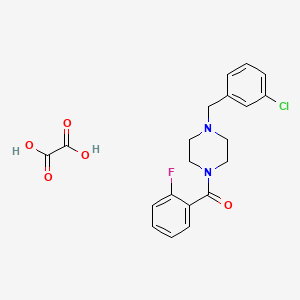![molecular formula C16H16N6S B5545881 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)
4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a Schiff base derived from 4-(dimethylamino)benzaldehyde . It has been studied for its inhibiting potentials on the corrosion of 316 stainless steel in 2M HCl .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a dimethylamino group, a benzylidene group, a pyridinyl group, and a triazole-thiol group . The exact molecular structure was not found in the available resources.Chemical Reactions Analysis
This compound has been studied for its role in inhibiting the corrosion of 316 stainless steel in 2M HCl . It appears to inhibit both cathodic and anodic corrosion processes .Scientific Research Applications
Fluorescent Probes and Sensors
This compound exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe or sensor. Researchers can leverage its unique spectral characteristics to detect specific molecules, study solvation dynamics, and monitor biological processes .
Nonlinear Optical (NLO) Properties
The complex nature of this compound allows it to be explored for nonlinear optical applications. Its potential includes applications in laser technology, optical communication, and signal processing. By understanding its NLO behavior, scientists can design novel materials for high-technology industries .
Antimicrobial Activity
Researchers have tested synthesized compounds for antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains such as Saccharomyces cervisiae .
Antidiabetic Potential
The compound’s inhibitory effects on α-amylase and α-glucosidase enzymes make it relevant for antidiabetic research. Investigating its impact on blood sugar regulation could lead to new therapeutic approaches .
Catalysis and Heterocycle Synthesis
Silver nanoparticles supported on oxides (such as Al₂O₃, CeO₂, and MgO) have been evaluated for catalytic activity in the synthesis of isoxazolone-type heterocycles. This compound could play a role in such catalytic reactions .
Thermal and Optical Studies
The compound’s thermal behavior, as revealed by TGA and DTA studies, contributes to its unique identity. Its higher melting point compared to parent compounds indicates strong molecular interactions. Additionally, absorption spectra show intra-molecular charge-transfer (ICT) excited state absorption .
Mechanism of Action
Target of Action
It’s known that similar schiff bases derived from 4-(dimethylamino)benzaldehyde have been studied for their inhibitory effects on the corrosion of 316 stainless steel .
Mode of Action
The compound interacts with its target by forming a chemisorbed film on the surface of the alloy . This interaction inhibits both cathodic and anodic corrosion processes .
Biochemical Pathways
The formation of a chemisorbed film on the surface of the alloy can be considered a key process .
Pharmacokinetics
The compound’s ability to form a chemisorbed film suggests it has a strong affinity for the alloy surface .
Result of Action
The compound increases the corrosion resistance of 316 stainless steel in the presence of inhibitors . The maximum inhibiting performance of similar compounds was found to be 94.21% at 500 ppm at 30°C .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and concentration. For example, the inhibitory effects of similar compounds were evaluated at different temperatures (30 to 60 °C) and different inhibitor concentrations (5 to 500 ppm) .
properties
IUPAC Name |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6S/c1-21(2)14-5-3-12(4-6-14)11-18-22-15(19-20-16(22)23)13-7-9-17-10-8-13/h3-11H,1-2H3,(H,20,23)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNZPZITKFSLMW-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)
![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)


![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)
![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)